Garenoxacine mésylate hydrate
Vue d'ensemble
Description
Garenoxacine mésylate [USAN] est un antibiotique quinolone utilisé pour le traitement des infections bactériennes à Gram positif et à Gram négatif. Il a été découvert par Toyama Chemical Co., Ltd. de Tokyo, Japon, et est commercialisé au Japon sous le nom de marque Geninax . Ce composé est particulièrement reconnu pour son activité antibactérienne à large spectre.
Applications De Recherche Scientifique
Garenoxacin mesylate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying quinolone synthesis and reactions.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Used in clinical studies for the treatment of bacterial infections, including those resistant to other antibiotics.
Industry: Employed in the development of new antibacterial agents and formulations
Mécanisme D'action
Garenoxacin mesylate hydrate, also known as Garenoxacin mesilate or Garenoxacin mesylate, is a quinolone antibiotic that is being investigated for the treatment of gram-positive and gram-negative bacterial infections .
Target of Action
The primary targets of Garenoxacin are bacterial DNA gyrase and Topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antibacterial drugs.
Mode of Action
Garenoxacin acts as an inhibitor of bacterial DNA gyrase and Topoisomerase IV . By inhibiting these enzymes, Garenoxacin prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication. This inhibition disrupts the replication process, leading to the death of the bacterial cells .
Biochemical Pathways
The affected pathways primarily involve bacterial DNA replication. By inhibiting DNA gyrase and Topoisomerase IV, Garenoxacin disrupts the normal replication process, leading to the inability of the bacteria to multiply and spread .
Result of Action
The molecular and cellular effects of Garenoxacin’s action result in the death of bacterial cells. By inhibiting key enzymes involved in DNA replication, Garenoxacin prevents the bacteria from multiplying, leading to a decrease in the bacterial population and ultimately, the resolution of the bacterial infection .
Analyse Biochimique
Biochemical Properties
Garenoxacin mesylate hydrate is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Garenoxacin mesylate hydrate prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .
Cellular Effects
Garenoxacin mesylate hydrate has a broad spectrum of activity against a wide array of gram-positive and gram-negative bacteria, anaerobes, and fastidious organisms . It is particularly effective against infections caused by penicillin or fluoroquinolone-resistant S. pneumoniae . It also exerts potent effects on respiratory tract infections .
Molecular Mechanism
The molecular mechanism of action of Garenoxacin mesylate hydrate involves the inhibition of bacterial DNA gyrase and Topoisomerase IV . These enzymes are involved in the process of bacterial DNA replication. By inhibiting these enzymes, Garenoxacin mesylate hydrate prevents the unwinding and duplication of bacterial DNA, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
It has been shown to have a strong antibacterial activity against common respiratory pathogens, including drug-resistant strains .
Dosage Effects in Animal Models
The dosage effects of Garenoxacin mesylate hydrate in animal models have not been explicitly mentioned in the search results. A study has shown that Garenoxacin mesylate hydrate is highly effective against wild-type strains and mutants in a mouse pneumonia model .
Metabolic Pathways
As a quinolone antibiotic, it is known to inhibit bacterial DNA gyrase and Topoisomerase IV, which are crucial enzymes in bacterial DNA replication .
Subcellular Localization
As a quinolone antibiotic, it is known to target bacterial DNA gyrase and Topoisomerase IV, which are located in the bacterial cytoplasm .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la garenoxacine mésylate implique plusieurs étapes, notamment la formation du noyau quinolone et l'introduction de divers groupes fonctionnels. Les étapes clés impliquent généralement :
Formation du noyau quinolone : Cette étape est réalisée par une série de réactions de cyclisation.
Introduction de groupes fonctionnels : Divers groupes fonctionnels tels que le groupe difluorométhoxy et la partie isoindoline sont introduits par des réactions de substitution.
Méthodes de production industrielle
La production industrielle de garenoxacine mésylate implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Optimisation des conditions réactionnelles : Des paramètres tels que la température, la pression et le pH sont soigneusement contrôlés.
Analyse Des Réactions Chimiques
Types de réactions
La garenoxacine mésylate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le noyau quinolone.
Réduction : Utilisée pour introduire ou modifier des groupes fonctionnels.
Substitution : Couramment utilisée pour introduire le groupe difluorométhoxy et d'autres substituants.
Réactifs et conditions courants
Agents oxydants : Tels que le peroxyde d'hydrogène.
Agents réducteurs : Tels que le borohydrure de sodium.
Agents de substitution : Tels que les composés halogénés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la garenoxacine mésylate avec des propriétés antibactériennes modifiées .
Applications de la recherche scientifique
La garenoxacine mésylate a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et les réactions des quinolones.
Biologie : Étudiée pour ses effets sur la gyrase de l'ADN bactérien et la topoisomérase IV.
Médecine : Utilisée dans des études cliniques pour le traitement des infections bactériennes, y compris celles résistantes à d'autres antibiotiques.
Industrie : Employée dans le développement de nouveaux agents antibactériens et de formulations
Mécanisme d'action
La garenoxacine mésylate exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN. Cette inhibition conduit à la perturbation des processus de l'ADN bactérien, ce qui entraîne finalement la mort des cellules bactériennes .
Comparaison Avec Des Composés Similaires
Composés similaires
Moxifloxacine : Un autre antibiotique quinolone ayant une activité antibactérienne similaire.
Lévofloxacine : Connue pour son efficacité contre un large éventail d'infections bactériennes.
Ciprofloxacine : Largement utilisée pour diverses infections bactériennes
Unicité
La garenoxacine mésylate est unique en raison de ses modifications structurales spécifiques, telles que le groupe difluorométhoxy et la partie isoindoline, qui contribuent à son activité à large spectre et à son efficacité contre les souches bactériennes résistantes .
Propriétés
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTHEWGRXUAFKF-NVJADKKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048644 | |
Record name | Garenoxacin mesylate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223652-90-2 | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223652-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Garenoxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Garenoxacin mesylate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GARENOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.